molecular formula C20H13BrFN3OS B13378129 (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No.: B13378129
M. Wt: 442.3 g/mol
InChI Key: XLWSKUBLWXTHOA-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a combination of pyrrole, thiazolidinone, and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2-aminopyrrole to form the intermediate Schiff base. This intermediate is then reacted with 4-fluorophenyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone: This compound shares similar structural features but differs in its core scaffold.

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Another compound with a bromophenyl group, but with different functional groups and biological activities.

Uniqueness

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is unique due to its combination of pyrrole, thiazolidinone, and imine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13BrFN3OS

Molecular Weight

442.3 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13BrFN3OS/c21-13-3-9-16(10-4-13)25-11-1-2-17(25)12-18-19(26)24-20(27-18)23-15-7-5-14(22)6-8-15/h1-12H,(H,23,24,26)/b18-12-

InChI Key

XLWSKUBLWXTHOA-PDGQHHTCSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.